

Radical trifluoroethylation methods using silyl reagents

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Compound of Interest

Compound Name: *Trimethyl(1,2,2-trifluoroethyl)silane*

CAS No.: *55364-35-7*

Cat. No.: *B14625334*

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Application Note: Radical Trifluoroethylation Using Silyl Reagents

Executive Summary

The 2,2,2-trifluoroethyl group (

) is a critical bioisostere in medicinal chemistry, offering enhanced metabolic stability (blocking P450 oxidation) and modulated lipophilicity compared to ethyl or isopropyl groups. However, installing this group remains synthetically challenging due to the sluggish reactivity of trifluoroethyl electrophiles in classical

manifolds.

This guide details two robust radical protocols utilizing silyl chemistry to overcome these barriers:

- Silyl-Mediated Hydrotrifluoroethylation: Using Tris(trimethylsilyl)silane (TTMSS) as a non-toxic hydrogen atom transfer (HAT) reagent to install onto alkenes.

- Photoredox

-Trifluoroethylation: Utilizing silyl enol ethers as radical acceptors to synthesize

-trifluoroethyl ketones.

Method A: TTMSS-Mediated Hydrotrifluoroethylation

Principle: Tris(trimethylsilyl)silane (TTMSS), often called "Supersil," acts as a radical mediator.

It abstracts iodine from 2,2,2-trifluoroethyl iodide (

) to generate the trifluoroethyl radical. This method is superior to tributyltin hydride (

) due to low toxicity and easier purification.

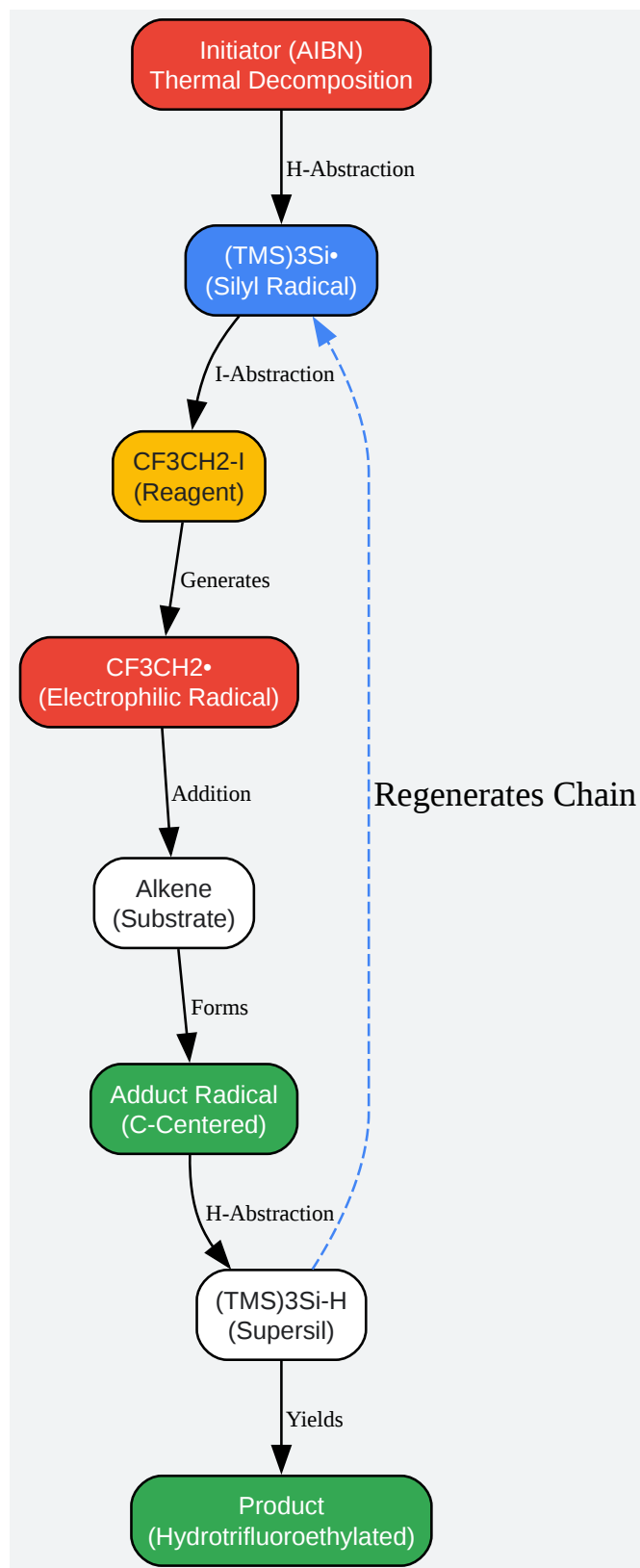
Mechanism: The reaction proceeds via a radical chain mechanism.^[1] The silyl radical

is highly nucleophilic, allowing it to abstract the iodine atom from

rapidly. The resulting electrophilic

radical adds to an electron-rich alkene. The adduct radical then abstracts a hydrogen atom from TTMSS, propagating the chain.

Visualizing the Radical Chain (DOT Diagram)



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Caption: The TTMSS radical chain cycle for hydrotrifluoroethylation. Note the regeneration of the silyl radical.

Experimental Protocol

Materials:

- Substrate: Terminal or internal alkene (1.0 equiv).
- Radical Source: 2,2,2-Trifluoroethyl iodide () (3.0 - 5.0 equiv). Note: Excess is required due to volatility.
- Mediator: Tris(trimethylsilyl)silane (TTMSS) (1.2 equiv).
- Initiator: AIBN (Azobisisobutyronitrile) (0.1 - 0.2 equiv).
- Solvent: Toluene (degassed, 0.1 M concentration).

Step-by-Step Procedure:

- Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a rubber septum. Cool under argon.
- Dissolution: Add the alkene (1.0 mmol) and TTMSS (1.2 mmol, 370 μ L) to degassed toluene (10 mL).
- Reagent Addition: Add (3.0 mmol) via syringe. Caution: is volatile (bp 55°C); use a chilled syringe if ambient temperature is high.
- Initiation: Add AIBN (0.1 mmol) in one portion.
- Reaction: Heat the mixture to 80°C (oil bath) for 4–6 hours.
 - Optimization Tip: If the alkene is sluggish, add AIBN in portions (0.05 equiv every 2 hours) to maintain the radical flux.

- Workup: Cool to room temperature. Concentrate under reduced pressure.
 - Note: TTMSS byproducts (iodotris(trimethylsilyl)silane) can be hydrolytically unstable.
- Purification: Dissolve the residue in

and wash with saturated

(to remove iodine traces) and brine. Dry over

. Purify via flash column chromatography (Silica gel).

Method B: Photoredox -Trifluoroethylation of Silyl Enol Ethers

Principle: Silyl enol ethers act as "masked" enolates. In this protocol, a photoredox catalyst generates the

radical, which adds to the electron-rich double bond of the silyl enol ether.^[2] The resulting radical cation or

-silyloxy radical undergoes oxidation and desilylation to reveal the

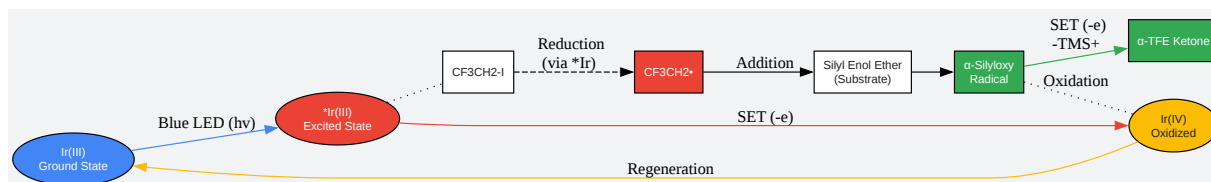
-functionalized ketone.

Mechanism:

- Excitation: Catalyst (or) is excited by blue light.
- Reduction: The excited catalyst reduces (SET), generating and iodide.
- Addition: The electrophilic radical adds to the silyl enol ether.^[3]

- Oxidation/Desilylation: The resulting radical intermediate is oxidized (closing the catalytic cycle) and loses the silyl group (often assisted by nucleophiles/solvent) to form the ketone.

Visualizing the Photoredox Cycle (DOT Diagram)



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Caption: Photoredox cycle for the alkylation of silyl enol ethers. The catalyst acts as a reductant for the iodide and oxidant for the adduct.

Experimental Protocol

Materials:

- Substrate: Silyl Enol Ether (derived from ketone/aldehyde) (1.0 equiv).
- Reagent:
(2.0 - 3.0 equiv).
- Catalyst:
(1-2 mol%) or
(for more difficult reductions).
- Base/Additive: 2,6-Lutidine (1.0 equiv) (scavenges HI produced).
- Solvent: Acetonitrile (MeCN) or DMF (degassed).

- Light Source: Blue LED (450-470 nm).

Step-by-Step Procedure:

- Preparation: In a Pyrex vial or transparent reaction vessel, add the silyl enol ether (0.5 mmol), photocatalyst (0.005 mmol), and 2,6-lutidine (0.5 mmol).
- Solvent: Add degassed MeCN (5 mL).
 - Critical: Oxygen quenches the excited state of the catalyst. Sparge with Argon for 15 minutes before adding the alkyl iodide.
- Reagent Addition: Add (1.5 mmol) via syringe under Argon flow. Seal the vial with a crimp cap or Teflon-lined screw cap.
- Irradiation: Place the vial 2–3 cm away from the Blue LED source. Use a fan to keep the reaction at room temperature (approx. 25°C). Stir vigorously.
- Monitoring: Monitor by TLC or LC-MS. Reaction time is typically 12–24 hours.
- Workup: Dilute with , wash with water (to remove catalyst/salts) and brine.
- Desilylation (If incomplete): If the intermediate silyl-ether is stable, treat the crude mixture with TBAF (1.0 equiv in THF) for 30 mins to ensure full conversion to the ketone.
- Purification: Silica gel chromatography.

Comparative Data & Troubleshooting

Feature	TTMSS Method (Method A)	Photoredox Method (Method B)
Primary Application	Hydroalkylation of Alkenes	-Alkylation of Carbonyls
Mechanism	Radical Chain Propagation	Single Electron Transfer (SET)
Key Silyl Reagent	(Mediator)	Silyl Enol Ether (Substrate)
Temp/Conditions	Thermal (80°C)	Ambient (Light-driven)
Tolerance	High (Esters, nitriles, halides)	High (requires exclusion of)
Common Issue	Telomerization (if alkene is too reactive)	Catalyst bleaching / Light penetration

Troubleshooting Guide:

- Low Yield (Method A): Increase the amount of . The volatility leads to loss over time at 80°C. Use a sealed tube if safety permits.
- No Reaction (Method B): Ensure the light source intensity is sufficient. If the reaction mixture turns dark brown/black, the catalyst may be decomposing; check oxygen exclusion.
- Protodesilylation (Method B): If the silyl enol ether hydrolyzes back to the ketone before reacting, ensure the solvent is strictly anhydrous.

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